molecular formula C19H21ClN2O4 B6539688 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide CAS No. 1060252-93-8

5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide

Cat. No. B6539688
CAS RN: 1060252-93-8
M. Wt: 376.8 g/mol
InChI Key: VMSFUGJUWZRDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide (CMB) is a synthetic compound with a wide range of applications in scientific research. CMB is a small molecule that has been used in various studies to investigate its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a useful tool for scientific research due to its ability to inhibit nitric oxide production. This inhibition of nitric oxide production can be used to study its effects on various biochemical and physiological processes. However, 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a synthetic compound and is not found naturally in the body, so its effects may not be the same as those of naturally occurring molecules. Additionally, 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is highly soluble in water, which can make it difficult to work with in laboratory experiments.

Future Directions

The future directions for 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide research are numerous. Further studies could be conducted to investigate its effects on various biochemical and physiological processes, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted to investigate the mechanism of action of 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide and its effects on cell signaling pathways and gene expression. Finally, 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide could be studied for its potential applications in drug development.

Synthesis Methods

5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is synthesized through a multi-step process that involves several chemical reactions. The first step is to react 5-chloro-2-methoxybenzaldehyde with 4-{[(2-methoxyethyl)carbamoyl]methyl}phenylhydrazine in an aqueous solution. This reaction produces a hydrazone intermediate, which is then reacted with sodium nitrite in an acidic solution. The final step is to reduce the nitro group to an amino group, forming the desired product, 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide has been used in a variety of scientific research applications, including studies of its biochemical and physiological effects. It has been used to investigate the role of nitric oxide in various biological processes, as well as to study its effects on cell signaling pathways and gene expression. Additionally, 5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide has been used to study its effects on cell proliferation, apoptosis, and cell cycle progression.

properties

IUPAC Name

5-chloro-2-methoxy-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-25-10-9-21-18(23)11-13-3-6-15(7-4-13)22-19(24)16-12-14(20)5-8-17(16)26-2/h3-8,12H,9-11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSFUGJUWZRDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.